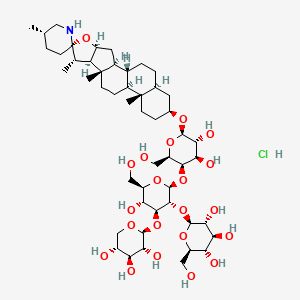

Tomatine hydrochloride

Description

Properties

CAS No. |

17605-83-3 |

|---|---|

Molecular Formula |

C50H84ClNO21 |

Molecular Weight |

1070.6 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C50H83NO21.ClH/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44;/h20-47,51-63H,5-19H2,1-4H3;1H/t20-,21-,22-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-;/m0./s1 |

InChI Key |

AHDNQVYAFYPIOB-PYJACAFUSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1.Cl |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tomatine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Tomatine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatine hydrochloride, a glycoalkaloid found predominantly in tomatoes, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its action. The primary modes of action are twofold: disruption of cellular membranes through cholesterol complexation and inhibition of acetylcholinesterase. Furthermore, this document elucidates the compound's potent anti-cancer properties, which are mediated through the modulation of critical signaling pathways, including PI3K/Akt/mTOR, NF-κB, and p53, leading to the induction of apoptosis and inhibition of cell proliferation. This guide consolidates quantitative data, details key experimental protocols, and presents visual representations of the involved signaling cascades to serve as a comprehensive resource for the scientific community.

Core Mechanisms of Action

This compound's biological effects are primarily attributed to two fundamental mechanisms:

-

Membrane Disruption via Cholesterol Sequestration: this compound avidly binds to cholesterol, a critical component of eukaryotic cell membranes. This interaction leads to the formation of tomatine-cholesterol complexes, which disrupt the integrity of the lipid bilayer.[1] This disruption results in increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[2] The process is pH-dependent, with the unprotonated form of tomatine being more effective at complexing with sterols.[1][3]

-

Inhibition of Acetylcholinesterase (AChE): this compound acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for its neurotoxic effects and is a mode of action shared with many pesticides.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer potential across a range of human cancer cell lines. Its cytotoxic and anti-proliferative effects are multifaceted, involving the induction of apoptosis and the modulation of key intracellular signaling pathways.

Cytotoxicity in Cancer Cell Lines

The cytotoxic efficacy of α-tomatine, the primary active component of commercial tomatine, has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| PC-3 | Prostate Cancer | 1.67 ± 0.3 | Not Specified | [4] |

| PC3 | Prostate Cancer | ~3.0 (as µg/mL) | 48 | [5] |

| MDA-MB-231 | Breast Cancer | Not Specified | 48 | [5] |

| KATO III | Gastric Cancer | Not Specified | 48 | [5] |

| HBL | Metastatic Melanoma | 0.53 ± 0.04 | 24 | [6] |

| hmel-1 | Metastatic Melanoma | 0.72 ± 0.06 | 24 | [6] |

| M3 | Metastatic Melanoma | 1.03 ± 0.04 | 24 | [6] |

| CT-26 | Colon Cancer | ~3.5 | 24 | [7] |

| HL-60 | Human Myeloid Leukemia | Not Specified | Not Specified | [8] |

Induction of Apoptosis

This compound induces programmed cell death, or apoptosis, in cancer cells through both caspase-dependent and caspase-independent pathways.

-

Caspase-Dependent Apoptosis: In many cancer cell lines, this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[4] This cascade ultimately results in the cleavage of cellular proteins and the orderly dismantling of the cell.

-

Caspase-Independent Apoptosis: Evidence also points to a caspase-independent mechanism of apoptosis induction. This pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it triggers chromatin condensation and DNA fragmentation.[9]

Modulation of Signaling Pathways

The anti-cancer effects of this compound are intricately linked to its ability to interfere with key signaling pathways that regulate cell survival, proliferation, and inflammation.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of Akt and extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of this pathway.[10] This inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival.

Suppression of the NF-κB Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been demonstrated to inhibit the activation of NF-κB.[11] It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of the NF-κB complex.[4]

References

- 1. Tomatine - Wikipedia [en.wikipedia.org]

- 2. Mechanisms of growth inhibition of Phytomonas serpens by the alkaloids tomatine and tomatidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mode of action of tomatine as a fungitoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-tomatine inactivates PI3K/Akt and ERK signaling pathways in human lung adenocarcinoma A549 cells: effect on metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha-Tomatine Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

The α-Tomatine Biosynthesis Pathway in Tomato: A Technical Guide for Researchers

An In-depth Examination of the Genetic, Enzymatic, and Regulatory Mechanisms of Steroidal Glycoalkaloid Production in Solanum lycopersicum

Abstract

This technical guide provides a comprehensive overview of the α-tomatine biosynthesis pathway in tomato (Solanum lycopersicum), intended for researchers in plant biology, biochemistry, and drug development. α-Tomatine is a steroidal glycoalkaloid (SGA) that plays a crucial role in plant defense and possesses potential pharmacological properties. This document details the core biosynthetic pathway from cholesterol to α-tomatine, identifies the key enzymes and their corresponding genes within the GLYCOALKALOID METABOLISM (GAME) cluster, presents quantitative data on metabolite accumulation and gene expression, and outlines the regulatory networks governing this pathway. Furthermore, detailed experimental protocols for the quantification of α-tomatine, gene silencing via Virus-Induced Gene Silencing (VIGS), and gene expression analysis through quantitative Real-Time PCR (qRT-PCR) are provided to facilitate further research.

The Core Biosynthetic Pathway

Key Genes and Enzymes

| Gene Name | Enzyme Type | Function in Pathway | Chromosome Location |

| GAME6 | Cytochrome P450 | Hydroxylation of cholesterol skeleton | 7 |

| GAME8 | Cytochrome P450 | Hydroxylation of cholesterol skeleton | 7 |

| GAME11 | 2-Oxoglutarate-dependent Dioxygenase | C-16 hydroxylation to form furostanol intermediate | 7 |

| GAME4 | Cytochrome P450 (CYP88B family) | Oxidation of furostanol intermediate | 12 |

| GAME12 | Aminotransferase | Transamination to incorporate nitrogen atom | 12 |

| SlS5αR2 | Steroid 5α-reductase | C5α reduction step in tomatidine formation | Not specified |

| GAME1 | UDP-Galactose:Tomatidine Galactosyltransferase | Adds the first galactose moiety to tomatidine | 7 |

| GAME17 | Glucosyltransferase | Adds a glucose moiety to the sugar chain | 7 |

| GAME18 | Glucosyltransferase | Adds a glucose moiety to the sugar chain | 7 |

| GAME2 | Xylosyltransferase | Adds the terminal xylose moiety | 7 |

Quantitative Data

Metabolite Concentrations

The concentration of α-tomatine and its precursor dehydrotomatine varies significantly across different tissues and developmental stages of the tomato plant. Levels are highest in green, immature tissues, which aligns with their proposed role in defending the plant against pathogens and herbivores.[6]

Table 1: Concentration of α-Tomatine and Dehydrotomatine in Various Tomato Tissues

| Tissue | α-Tomatine (μg/g fresh weight) | Dehydrotomatine (μg/g fresh weight) | α-Tomatine to Dehydrotomatine Ratio |

| Leaves | 16,285 | 2,088 | 7.8 |

| Stems | 11,215 | 2,157 | 5.2 |

| Roots | 3,742 | 1,627 | 2.3 |

| Flowers | 5,521 | 1,175 | 4.7 |

| Calyxes | 10,891 | 1,846 | 5.9 |

| Immature Green Fruit | 4,812 | 441 | 10.9 |

| Mature Green Fruit | 521 | 42 | 12.4 |

| Red Ripe Fruit | ~50 | Not specified | Not applicable |

References: Data compiled from[4][7][8][9].

Gene Expression Data

The expression of GAME genes is tightly regulated. Overexpression of the transcription factor GAME9 leads to a significant increase in α-tomatine content, while its silencing causes a decrease.[10] For example, in one study, GAME9-overexpressing tomato lines showed a roughly 2- to 3-fold increase in α-tomatine levels in leaves compared to wild-type plants. Conversely, GAME9-RNAi lines exhibited a significant reduction in α-tomatine in green fruit.[11]

Table 2: Relative Expression of GAME Genes in Transgenic Tomato Lines

| Gene | Transgenic Line | Tissue | Fold Change vs. Wild-Type |

| GAME9 | GAME9-Ox | Leaf | ~15-25 fold increase |

| GAME17 | GAME17-Ox | Leaf | ~4.4-4.7 fold increase |

References: Data compiled from[11][12].

Enzyme Kinetics

Detailed kinetic parameters for the enzymes in the α-tomatine pathway are not extensively reported in the literature. However, functional assays have been performed. For example, recombinant GAME1, a galactosyltransferase, shows activity with its substrate tomatidine. In leaf extracts, the tomatidine-galactosyltransferase activity in wild-type plants was measured to be approximately 0.018 nmol·mg fresh weight⁻¹·min⁻¹, which was reduced by nearly 90% in GAME1-silenced plants.[4] The kinetic constants (Km and Vmax) for most GAME enzymes require further characterization.

Regulatory Control of the Pathway

The biosynthesis of α-tomatine is regulated by a complex network of transcription factors and phytohormones, with the jasmonate (JA) signaling pathway playing a central role.[10]

Upon wounding or herbivore attack, JA levels rise, leading to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This degradation is mediated by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[10][13] The removal of JAZ repressors liberates transcription factors such as MYC2 and GAME9 (also known as JRE4, a JA-responsive ERF).[1][10] GAME9, in concert with MYC2, then binds to the promoters of core GAME genes, activating their transcription and leading to the production of α-tomatine.[10][14] Recent evidence also points to the involvement of a distal enhancer element, GE1, which recruits the MYC2-GAME9 complex to regulate the expression of the GAME gene cluster.[15]

Experimental Protocols

Quantification of α-Tomatine by UHPLC-MS/MS

This protocol provides a method for the extraction and quantification of α-tomatine from tomato tissue.

Methodology:

-

Sample Preparation: Harvest tomato tissue (e.g., leaves, green fruit), immediately freeze in liquid nitrogen, and lyophilize (freeze-dry). Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction:

-

Weigh approximately 50-100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid). An internal standard can be added at this stage for absolute quantification.[16]

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

-

Cell Lysis: Place the tubes in an ultrasonic bath for 15-20 minutes to aid in cell disruption and extraction.

-

Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

-

Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.

-

UHPLC-MS/MS Analysis:

-

Inject the filtered extract onto a C18 reverse-phase column.

-

Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Detect and quantify α-tomatine using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition for α-tomatine is typically m/z 1034.7 -> 578 (protonated molecule to the aglycone after loss of the sugar moiety).[17]

-

Quantify by comparing the peak area to a standard curve prepared with a pure α-tomatine standard.

-

References: This protocol is a synthesis of methods described in[16][17].

Virus-Induced Gene Silencing (VIGS) in Tomato

Methodology:

-

Vector Construction: Clone a 200-400 bp fragment of the target gene (e.g., GAME9) into the pTRV2 vector. Ensure the fragment is from a unique region of the gene to avoid off-target silencing.

-

Agrobacterium Transformation: Transform the pTRV2-target gene construct and the pTRV1 vector separately into Agrobacterium tumefaciens (e.g., strain GV3101).

-

Culture Preparation (Day 1-4):

-

Grow single colonies of each Agrobacterium strain on LB agar plates with appropriate antibiotics (e.g., kanamycin and rifampicin) for 2 days at 28-30°C.[2]

-

Inoculate liquid LB media with the antibiotics and grow overnight at 28-30°C with shaking.

-

The next day, inoculate a secondary induction media (containing MES, MgCl₂, and acetosyringone) with the overnight culture and grow for another 20-24 hours.[2]

-

-

Infiltration (Day 5):

-

Harvest the Agrobacterium cells by centrifugation and resuspend them in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to a final OD₆₀₀ of ~1.0-1.5.

-

Mix the pTRV1 and pTRV2-target gene cultures in a 1:1 ratio. A pTRV2 construct targeting the Phytoene Desaturase (PDS) gene should be used as a positive control for silencing, as it results in a visible photobleaching phenotype.[2]

-

Incubate the mixed culture at room temperature for 3-4 hours in the dark.

-

-

Plant Inoculation:

-

Use young tomato seedlings, typically 7-10 days post-emergence when the cotyledons are fully expanded.[2]

-

Use a 1 mL needleless syringe to gently infiltrate the Agrobacterium suspension into the abaxial side of both cotyledons.

-

-

Post-Infiltration Care and Analysis:

-

Maintain the plants in a growth chamber at 20-22°C with a 16-hour photoperiod for 3-4 weeks.[5]

-

Observe the PDS-silenced plants for photobleaching to confirm silencing efficiency.

-

After 3-4 weeks, harvest tissue from the newly emerged leaves of the target gene-silenced plants for analysis (e.g., qRT-PCR to confirm gene knockdown and HPLC-MS to measure changes in α-tomatine levels).

-

Gene Expression Analysis by qRT-PCR

This protocol details the measurement of target gene transcript levels relative to a stably expressed reference gene.

Methodology:

-

RNA Extraction:

-

Harvest ~100 mg of tomato tissue and immediately grind to a fine powder in liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.[16]

-

-

RNA Quality Control and DNase Treatment:

-

Assess RNA concentration and purity using a spectrophotometer (A₂₆₀/A₂₈₀ ratio should be ~2.0).

-

Verify RNA integrity via gel electrophoresis.

-

Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.[16]

-

-

Primer Design and Validation:

-

Design gene-specific primers for the target genes (GAME genes) and selected reference genes (e.g., Actin, EF1α, CAC). Primers should amplify a product of 100-250 bp.

-

Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing: cDNA template (diluted), forward and reverse primers, and a SYBR Green-based master mix.

-

Run the reaction on a real-time PCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).

-

Include a melt curve analysis at the end to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative expression of the target gene using the 2-ΔΔCt method. This involves normalizing the Ct value of the target gene to the geometric mean of the reference gene(s) and comparing the treated/transgenic sample to a control sample.

-

References: This protocol is a synthesis of methods described in[16].

References

- 1. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of steroid 5α-reductase involved in α-tomatine biosynthesis in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 10. ucl.ac.uk [ucl.ac.uk]

- 11. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Khan Academy [khanacademy.org]

- 14. Khan Academy [khanacademy.org]

- 15. researchgate.net [researchgate.net]

- 16. Remarkable Reproducibility of Enzyme Activity Profiles in Tomato Fruits Grown under Contrasting Environments Provides a Roadmap for Studies of Fruit Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Enzymatic twists evolved stereo-divergent alkaloids in the Solanaceae family - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tomatine Hydrochloride: Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and properties of tomatine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies to support advanced research and application.

Chemical Structure and Identification

This compound is the hydrochloride salt of α-tomatine, a glycoalkaloid found in the stems and leaves of tomato plants (Solanum lycopersicum)[1][2]. The aglycone portion of tomatine is tomatidine, a steroid alkaloid, which is connected to a tetrasaccharide chain called lycotetraose. This sugar chain consists of two D-glucose units, one D-galactose unit, and one D-xylose unit[3]. The hydrochloride salt is formed by the protonation of the nitrogen atom in the tomatidine structure.

IUPAC Name: (3β,5α,22β,25S)-spirosolan-3-yl-O-β-D-glucopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside hydrochloride[1]

CAS Number: 17605-83-3[1]

Chemical Formula: C₅₀H₈₄ClNO₂₁[1]

Molecular Weight: 1070.66 g/mol [1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [3][4] |

| Melting Point | 263-268 °C (for α-tomatine) | [3][4] |

| Solubility | Soluble in methanol and DMSO. Insoluble in water, ethanol, ether, and petroleum ether. | [3][4][5][6] |

| Stability | Stable for several weeks at ambient temperature during shipping. For long-term storage, it should be kept at -20°C. Stock solutions can be stored at -80°C for up to 6 months. | [7] |

| Optical Rotation | [α]²²_D_ -18° (c = 0.55 in pyridine) (for α-tomatine) | [3][5] |

Experimental Protocols

Detailed methodologies for the determination of key chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and available data for tomatine and related compounds.

Determination of Melting Point

Objective: To determine the melting point range of this compound.

Methodology:

-

A small, dry sample of this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂) are recorded.

-

The melting point is reported as the range T₁ - T₂.

Determination of Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

A series of vials containing a fixed volume (e.g., 1 mL) of the selected solvent (e.g., water, methanol, DMSO) is prepared.

-

Increasing amounts of this compound are added to each vial.

-

The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

The solutions are then centrifuged to pellet any undissolved solid.

-

A known volume of the supernatant is carefully removed and diluted.

-

The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 205 nm[8][9].

-

The solubility is expressed as mg/mL or mol/L.

Stability Assessment

Objective: To evaluate the stability of this compound under specified storage conditions.

Methodology:

-

Samples of this compound are stored under various conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH, and -20°C).

-

At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), a sample is withdrawn.

-

The sample is analyzed for purity and degradation products using a stability-indicating HPLC method.

-

Physical properties such as appearance and color are also noted.

-

A decrease in the concentration of this compound and the appearance of degradation peaks in the chromatogram indicate instability under the tested conditions.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antifungal, antimicrobial, and neurotoxic effects[1][2]. Its primary mechanisms of action involve the disruption of cell membranes and the inhibition of acetylcholinesterase.

Membrane Disruption

This compound interacts with cholesterol in cell membranes, leading to the formation of complexes that disrupt membrane integrity and increase permeability. This disruption can lead to cell lysis and is a key mechanism for its antifungal and cytotoxic effects.

Signaling Pathways

Recent studies have indicated that this compound can induce neurotoxicity through a pathway independent of RIP1 kinase and caspases[2]. This process involves the upregulation of the nuclear Apoptosis Inducing Factor (AIF), which, upon translocation to the nucleus, triggers chromatin condensation and DNA fragmentation, leading to apoptosis.

Below is a diagram illustrating the proposed signaling pathway for this compound-induced neurotoxicity.

Experimental Workflow for Biological Activity Assessment

The following diagram outlines a general workflow for assessing the biological activity of this compound in a cellular model.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Tomatine | C50H83NO21 | CID 28523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tomatine - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determination of tomatine in foods by liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Tomatine Hydrochloride: A Comprehensive Technical Guide to its Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tomatine hydrochloride, a glycoalkaloid found in tomato plants (Solanum lycopersicum), has demonstrated significant potential as a natural antifungal agent. Its primary mechanism of action involves the disruption of fungal cell membrane integrity through complexation with essential sterols, leading to cell death. Recent studies have further elucidated its role in inducing programmed cell death via the generation of reactive oxygen species and modulation of key signaling pathways. This technical guide provides an in-depth overview of the antifungal activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation, intended to support further research and development in the field of natural antifungal therapeutics.

Introduction

The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents from natural sources. Tomatine, a steroidal glycoalkaloid, and its hydrochloride salt, have been identified as promising candidates due to their potent fungitoxic properties. This document serves as a technical resource for researchers, providing a consolidated guide to the current understanding of this compound's antifungal capabilities.

Antifungal Activity of α-Tomatine

The antifungal efficacy of α-tomatine, the primary component of tomatine, has been quantified against a range of fungal species. The following table summarizes the 50% effective dose (ED50) values, representing the concentration of α-tomatine required to inhibit the radial growth of mycelial colonies by 50%.

| Fungal Species | Pathogenicity to Tomato | ED50 (µM) |

| Alternaria solani | Pathogen | >300 |

| Botrytis cinerea | Pathogen | >300 |

| Colletotrichum coccodes | Pathogen | >300 |

| Fusarium oxysporum f. sp. lycopersici | Pathogen | >300 |

| Septoria lycopersici | Pathogen | >300 |

| Stemphylium solani | Pathogen | 150 |

| Verticillium dahliae | Pathogen | 200 |

| Aspergillus nidulans | Non-pathogen | 50 |

| Neurospora crassa | Non-pathogen | 75 |

| Penicillium expansum | Non-pathogen | 100 |

| Phytophthora infestans | Non-pathogen | 25 |

| Pythium aphanidermatum | Non-pathogen | 20 |

Table 1: Antifungal Activity of α-Tomatine Against Various Fungal Species. Data extracted from Sandrock, R. W., and VanEtten, H. D. (1998). Fungal sensitivity to and enzymatic degradation of the phytoanticipin α-tomatine. Phytopathology, 88(2), 137-143.[1]

Mechanism of Action

The primary antifungal mechanism of this compound is attributed to its ability to complex with 3β-hydroxy sterols, such as ergosterol, which are essential components of fungal cell membranes. This interaction disrupts the membrane's structural integrity, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell lysis.[2] The unprotonated form of α-tomatine is the active form that complexes with these sterols, and its efficacy is therefore greater at a higher pH.[2]

Signaling Pathways Involved in Tomatine-Induced Fungal Cell Death

Beyond direct membrane disruption, α-tomatine has been shown to induce programmed cell death (apoptosis) in the fungal pathogen Fusarium oxysporum. This process is mediated by the generation of reactive oxygen species (ROS) and involves the activation of specific signaling pathways.[3]

Key signaling events include:

-

Activation of Tyrosine Kinase and Monomeric G-protein Signaling: These pathways are believed to be initiated by α-tomatine, leading to a cascade of downstream events.

-

Increased Intracellular Calcium (Ca2+) Levels: The activation of the initial signaling pathways results in an elevation of cytosolic Ca2+ concentration.

-

Reactive Oxygen Species (ROS) Burst: The increase in intracellular Ca2+ contributes to a rapid generation of ROS.

-

Mitochondrial Dysfunction: The accumulation of ROS leads to depolarization of the mitochondrial transmembrane potential.[3]

-

Induction of Programmed Cell Death: The culmination of these events triggers the apoptotic cascade, leading to fungal cell death.[3]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and can be modified for filamentous fungi.

4.1.1. Materials

-

This compound (or α-tomatine) stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Appropriate sterile fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Fungal inoculum, adjusted to the desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL)

-

Sterile diluent (e.g., saline or growth medium)

-

Spectrophotometer

-

Incubator

4.1.2. Experimental Workflow

References

The Anticancer Potential of Tomatine Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticancer properties of tomatine hydrochloride, a glycoalkaloid found in tomatoes. It delves into the molecular mechanisms, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction

This compound, the salt form of the steroidal alkaloid α-tomatine, has emerged as a promising natural compound with potent anticancer activities. Found predominantly in the stems, leaves, and green fruit of the tomato plant (Solanum lycopersicum), it has been shown to inhibit the proliferation of a wide range of cancer cell lines and suppress tumor growth in animal models.[1][2] Its multifaceted mechanism of action, targeting several key signaling pathways implicated in cancer progression, makes it a compelling candidate for further investigation and development as a therapeutic agent.

Mechanisms of Anticancer Activity

This compound exerts its anticancer effects through the modulation of several critical cellular processes, including the induction of apoptosis, inhibition of cell proliferation, and disruption of pro-survival signaling pathways.

Induction of Apoptosis

A primary mechanism by which this compound combats cancer is through the induction of programmed cell death, or apoptosis. This is achieved through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: this compound treatment has been shown to alter the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[3] The expression of Bcl-2 family proteins is also modulated, with an observed decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein BAD.[4] In some cancer cell lines, tomatine-induced apoptosis is caspase-independent and involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[5]

-

Extrinsic Pathway: Evidence suggests the involvement of the extrinsic pathway through the activation of caspase-8.[3]

Inhibition of Pro-Survival Signaling Pathways

This compound has been demonstrated to inhibit several key signaling pathways that are frequently dysregulated in cancer, promoting cell survival, proliferation, and metastasis.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby downregulating downstream signaling.[4] This inhibition contributes to the suppression of cancer cell proliferation.

-

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[6] This leads to the downregulation of NF-κB target genes involved in anti-apoptosis and proliferation.

-

Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. This compound has been shown to suppress this pathway by promoting the degradation of β-catenin, a key signaling molecule.[7] This inhibition leads to a decrease in the transcription of Wnt target genes that drive cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data on the anticancer effects of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity (IC50 Values) of α-Tomatine

| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| PC-3 | Prostate | 1.67 ± 0.3 | 24 | [3] |

| HBL | Metastatic Melanoma | 0.53 ± 0.04 | 24 | [8] |

| hmel-1 | Metastatic Melanoma | 0.72 ± 0.06 | 24 | [8] |

| M3 | Metastatic Melanoma | 1.03 ± 0.04 | 24 | [8] |

| HepG2 | Hepatocellular Carcinoma | ~3.6 ± 1.2 | 24 | [9] |

| HL60 | Promyelocytic Leukemia | 1.92 | 24 | [10] |

| K562 | Chronic Myeloid Leukemia | 1.51 | 24 | [10] |

| HT-29 | Colon | ~3.5 | 24 | [11] |

| AGS | Gastric | 2.0 | Not Specified | |

| SH-SY5Y | Neuroblastoma | 1.6 | Not Specified | |

| A549 | Non-small cell lung | 1.1 | Not Specified |

Table 2: Induction of Apoptosis by α-Tomatine

| Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |

| PC-3 | 2.0 | 1 | 2.07 ± 0.12 (early) | [3] |

| PC-3 | 2.0 | 3 | 5.00 ± 0.97 (early) | [3] |

| PC-3 | 2.0 | 6 | 14.57 ± 1.55 (early) | [3] |

| PC-3 | 2.0 | 24 | 21.50 ± 2.48 (early) | [3] |

| PC-3 | 2.0 | 24 | 16.9 ± 1.92 (late) | [3] |

| HL-60 | 2.0 | 48 | ~30 | [5] |

| HL-60 | 5.0 | 48 | ~60 | [5] |

| HepG2 | 30 | 24 | 25.1 | [9] |

Table 3: In Vivo Tumor Growth Inhibition by α-Tomatine

| Cancer Model | Administration | Dosage | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |

| HL-60 Xenograft | Intraperitoneal | 5 mg/kg | 3 times/week for 3 weeks | ~44.5 (vs. control growth) | [5] |

| PC-3 Xenograft | Intraperitoneal | 5 mg/kg | 3 times/week for 3 weeks | ~28 | [6] |

| PC-3 Xenograft | Intraperitoneal | 10 mg/kg | 3 times/week for 3 weeks | ~79 | [6] |

| CT-26 Allograft | Intraperitoneal | 5 mg/kg | Not Specified | 38 (after 2 weeks) | [11] |

| PC-3 Xenograft (with Curcumin) | Intraperitoneal | 5 mg/kg | 3 times/week for 30 days | ~45.5 (vs. control growth) | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis

This protocol provides a general framework for analyzing the expression of key proteins in signaling pathways affected by this compound.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-IκBα, anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Conclusion

This compound demonstrates significant anticancer potential through its ability to induce apoptosis and inhibit key pro-survival signaling pathways in a variety of cancer types. The quantitative data from in vitro and in vivo studies underscore its efficacy as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the anticancer properties of this promising natural compound. Further research is warranted to explore its full therapeutic potential, optimize delivery methods, and evaluate its efficacy in clinical settings.

References

- 1. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]

- 2. Combination of α-Tomatine and Curcumin Inhibits Growth and Induces Apoptosis in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guide to Western Blot Reagents | Rockland [rockland.com]

- 7. bio-rad.com [bio-rad.com]

- 8. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

In Vitro Neurotoxicity of Tomatine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro neurotoxicity of tomatine hydrochloride, a glycoalkaloid found in tomatoes. The document summarizes key quantitative data, details experimental protocols, and visualizes the molecular pathways involved.

Core Findings on this compound Neurotoxicity

This compound has been shown to induce neurotoxicity in vitro, primarily through mechanisms independent of classical apoptosis pathways. Research on the human neuroblastoma cell line SH-SY5Y has revealed that tomatine-induced cell death is not reliant on caspase or RIP1 kinase activity. Instead, the toxicity is linked to the induction of endoplasmic reticulum (ER) stress, disruption of calcium homeostasis, and inhibition of the proteasome.[1][2]

Conversely, some studies have suggested a neuroprotective role for tomatine under specific conditions. For instance, tomatine has been found to protect SH-SY5Y cells against hydrogen peroxide-induced oxidative stress, indicating a complex, context-dependent pharmacological profile.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of tomatine on neuronal and other cell lines.

| Cell Line | Assay | Concentration | Result | Reference |

| SH-SY5Y | Cell Viability | Not specified | IC50 value not explicitly stated in abstracts | [1][2] |

| HepG2 (Hepatocellular Carcinoma) | Resazurin Assay | 24 hours | IC50: ~3.6 ± 1.2 µM | [6] |

| SH-SY5Y (H2O2-induced stress) | MTT Assay | 24 hours | Pre-treatment with tomatine (0.1, 1, 10 µM) significantly increased cell viability compared to H2O2 alone. | [3][4][5] |

| SH-SY5Y (H2O2-induced stress) | LDH Release Assay | 24 hours | Pre-treatment with tomatine (0.1, 1, 10 µM) significantly decreased LDH release compared to H2O2 alone. | [3][4][5] |

| Parameter | Cell Line | Method | Treatment | Result | Reference |

| Intracellular Calcium ([Ca2+]i) | SH-SY5Y | Fura-2/AM | Tomatine | Marked increase in cytosolic Ca2+ | [1][2] |

| PERK Phosphorylation | SH-SY5Y | Western Blot | Tomatine | Implicated as part of the required PERK/eIF2α branch of the UPR | [1][2] |

| eIF2α Phosphorylation | SH-SY5Y | Western Blot | Tomatine | Implicated as part of the required PERK/eIF2α branch of the UPR | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's neurotoxicity.

Cell Culture and Treatment

-

Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuronal studies.[1][2][3][4][5][7][8]

-

Culture Conditions: Cells are typically cultured in a 1:1 mixture of Ham’s F12 and DMEM, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations for treatment.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[1][3][4][5][7][8][9]

-

Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[1][7]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2/AM

Fura-2/AM is a ratiometric fluorescent dye used to measure intracellular calcium concentrations.[1][2][10][11][12][13]

-

Cell Preparation: SH-SY5Y cells are grown on glass coverslips.

-

Dye Loading: Cells are loaded with 3-5 µM Fura-2/AM in a buffered salt solution for 45-60 minutes at 37°C.[10][12]

-

Washing: After loading, the cells are washed with the buffer to remove extracellular dye.

-

Fluorescence Measurement: The coverslip is mounted on a fluorescence microscope. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated to determine the intracellular calcium concentration. An increase in this ratio indicates a rise in cytosolic Ca2+.

Western Blot Analysis of PERK and eIF2α Phosphorylation

Western blotting is used to detect the phosphorylation status of key proteins in the ER stress pathway.[14][15][16][17]

-

Cell Lysis: After treatment with this compound, SH-SY5Y cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated PERK (p-PERK), total PERK, phosphorylated eIF2α (p-eIF2α), and total eIF2α.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated to determine the change in phosphorylation levels.

Visualizations

Experimental Workflow for In Vitro Neurotoxicity Assessment

Caption: Workflow for assessing this compound neurotoxicity.

Signaling Pathway of Tomatine-Induced Neurotoxicity

Caption: Tomatine-induced neurotoxicity signaling cascade.

Logical Relationship of Experimental Findings

Caption: Interrelation of experimental evidence for neurotoxicity.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Depletion of intracellular calcium stores is toxic to SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of tomatine against hydrogen peroxide-induced neurotoxicity in neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ionomycin induced changes in intracellular free calcium in SH-SY5Y human neuroblastoma cells: sources of calcium and effects on [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium channel currents in undifferentiated human neuroblastoma (SH-SY5Y) cells: actions and possible interactions of dihydropyridines and omega-conotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell-type-specific disruption of PERK-eIF2α signaling in dopaminergic neurons alters motor and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PERK‐eIF2α‐ATF4‐CHOP Signaling Contributes to TNFα‐Induced Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

Tomatine Hydrochloride and Cholesterol Interaction: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: The steroidal glycoalkaloid α-tomatine, commonly found in tomatoes, exhibits a potent and specific interaction with cholesterol. This interaction, characterized by the formation of a stoichiometric 1:1 complex, serves as the foundation for its diverse biological activities, most notably the inhibition of intestinal cholesterol absorption. This technical guide provides an in-depth analysis of the molecular basis of this interaction, summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and explores the downstream effects on cellular signaling pathways.

Molecular Interaction Mechanism

The fundamental interaction between tomatine and cholesterol is a direct, high-affinity binding event that leads to the formation of an insoluble complex.[1][2][3] This process is governed by specific structural requirements of both molecules.

-

Stoichiometry and Structure: Tomatine and cholesterol form a stable 1:1 complex.[2][4] This interaction is critically dependent on the presence of the 3β-hydroxy group on the cholesterol molecule and the intact tetrasaccharide chain (lycotetraose) attached to the tomatine aglycone (tomatidine).[2][5] The aglycone alone, tomatidine, does not effectively form this complex, highlighting the essential role of the carbohydrate moiety in stabilizing the interaction.[5]

-

pH Dependency: The complexation is highly pH-dependent. The interaction is significantly more potent at neutral or slightly alkaline pH (pH 7-9) and is markedly reduced in acidic conditions (pH < 5).[6] This is because the unprotonated form of the tomatine alkaloid is required for effective binding to cholesterol.[5][6]

-

Membrane Disruption: In a biological membrane context, this interaction leads to significant perturbation and disruption. The proposed mechanism involves an initial reversible binding of tomatine's aglycone portion to cholesterol within the membrane, followed by an aggregation event where the glycosidic residues of adjacent tomatine molecules interact, forming an irreversible matrix of glycoalkaloid-sterol complexes.[2][5] This aggregation compromises membrane integrity, leading to increased permeability and leakage.[4][7]

Physiological Effects and Signaling

When administered orally, tomatine's primary effect is localized to the gastrointestinal tract, where it directly interferes with lipid absorption.

-

Inhibition of Cholesterol Absorption: Tomatine hydrochloride is poorly absorbed from the gut.[8] In the intestinal lumen (specifically the duodenum, where the pH is more favorable), it complexes with dietary and biliary cholesterol.[5] This insoluble tomatine-cholesterol complex cannot be absorbed by intestinal enterocytes and is subsequently eliminated in the feces.[1][5] This mechanism effectively reduces the total amount of cholesterol absorbed into the bloodstream.

-

Impact on Plasma Lipids: Studies in animal models have consistently shown that dietary tomatine supplementation leads to a significant reduction in plasma Low-Density Lipoprotein (LDL) cholesterol levels, while High-Density Lipoprotein (HDL) cholesterol levels remain largely unchanged.[1]

-

Compensatory Upregulation of Cholesterol Synthesis: The reduction in cholesterol absorption from the diet creates a state of lower cellular cholesterol. This depletion is sensed by the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of lipid homeostasis.[9][10] Specifically, low intracellular sterol levels cause the activation and nuclear translocation of SREBP-2.[11][12] In the nucleus, SREBP-2 upregulates the transcription of genes involved in cholesterol biosynthesis, such as HMG-CoA reductase. This results in a compensatory increase in endogenous cholesterol synthesis in the liver and intestine, as observed in tomatine-fed rats.[8]

Quantitative Data Summary

The following table summarizes key quantitative findings from studies investigating the effects of tomatine. While IC50 values for growth inhibition in cancer cells have been calculated, they are not consistently reported in abstracts; accessing full-text articles would be necessary for a complete compilation.[13]

| Parameter | Model System | Tomatine Concentration | Result | Citation(s) |

| Fecal Sterol Excretion | Hamsters | 0.05-0.2% in diet | 4 to 5-fold increase in excretion of labeled dietary cholesterol. | [1] |

| Plasma LDL Cholesterol | Hamsters | 0.05-0.2% in diet | Significant lowering of serum LDL cholesterol; no change in HDL. | [1] |

| Cholesterol Uptake | Rats | 1% in diet | Decreased uptake of dietary cholesterol by the liver. | [8] |

| Cholesterol Synthesis | Rats | 1% in diet | Increased rate of hepatic and intestinal cholesterol synthesis. | [8] |

| Membrane Permeability | Liposomes (50 mol% cholesterol) | 50 µM | Complete release of encapsulated dye within 5 minutes. | [2] |

| Fungitoxicity (MC100) | H. turcicum | 0.13 mM | Complete inhibition of mycelial growth. | [4][5] |

| Fungitoxicity (MC100) | S. linicola | 0.4 mM | Complete inhibition of mycelial growth. | [4][5] |

Experimental Protocols

The unique properties of the tomatine-cholesterol interaction lend themselves to several key experimental applications.

Protocol: Cholesterol Precipitation and Quantification

This protocol leverages the insolubility of the tomatine-cholesterol complex for analytical quantification.[14]

-

Objective: To quantify cholesterol in a sample by precipitating it with tomatine.

-

Methodology:

-

Sample Preparation: Extract lipids from the biological sample (e.g., tissue homogenate, serum) using a solvent system like hexane:isopropanol (3:2 v/v).[15] Evaporate the solvent to obtain the lipid extract.

-

Solubilization: Re-dissolve the lipid extract in a minimal volume of 96% ethanol.

-

Precipitation: Add a stoichiometric excess of α-tomatine solution (also in 96% ethanol) to the sample. Vortex thoroughly.

-

Incubation: Allow the mixture to incubate at room temperature for at least 30 minutes to ensure complete precipitation of the tomatine-cholesterol complex.

-

Separation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the insoluble complex.

-

Quantification: Carefully collect the supernatant. The amount of cholesterol can be determined in one of two ways:

-

Indirectly: Measure the concentration of cholesterol remaining in the supernatant using a standard enzymatic or colorimetric assay (e.g., Liebermann-Burchard reaction).[16][17] The precipitated amount is the difference between the initial and final concentrations.

-

Directly: Wash the pellet with ethanol to remove any co-precipitated lipids. Dissolve the pellet in a suitable solvent (e.g., pyridine) and quantify the cholesterol content.

-

-

References

- 1. Lowering of plasma LDL cholesterol in hamsters by the tomato glycoalkaloid tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tomato juice decreases LDL cholesterol levels and increases LDL resistance to oxidation | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 4. Tomatine – a glycoalkaloid in tomato plants_Chemicalbook [chemicalbook.com]

- 5. Tomatine - Wikipedia [en.wikipedia.org]

- 6. Comparison of the interaction of tomatine with mixed monolayers containing phospholipid, egg sphingomyelin, and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycoalkaloids selectively permeabilize cholesterol containing biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of dietary tomatine on cholesterol metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]

- 11. Regulation of sterol regulatory element binding proteins in livers of fasted and refed mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-inflammatory Effects of Tomatine Hydrochloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the anti-inflammatory properties of tomatine hydrochloride, a steroidal glycoalkaloid found predominantly in unripe tomatoes. The document synthesizes current research, detailing the compound's efficacy in both in vivo and in vitro models of inflammation. Quantitative data from key studies are presented in tabular format for comparative analysis. The core mechanisms of action are explored, focusing on the modulation of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Detailed experimental protocols for foundational assays are provided to facilitate reproducibility and further investigation. This whitepaper aims to serve as a critical resource for professionals engaged in the research and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response essential for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with high efficacy and favorable safety profiles is a cornerstone of modern drug discovery.

Tomatine (α-tomatine) is a steroidal glycoalkaloid naturally present in tomato plants (Solanum lycopersicum), where it functions as a defense compound against various pathogens.[1][2] Its hydrochloride salt, this compound, is often utilized in research settings for its improved solubility.[3][4] Emerging evidence indicates that tomatine possesses a range of pharmacological activities, including potent anti-inflammatory effects.[1][5] This guide consolidates the scientific data on the anti-inflammatory actions of tomatine, its mechanisms, and the experimental models used for its evaluation.

In Vivo Anti-inflammatory Activity

The anti-inflammatory efficacy of tomatine has been validated in several established animal models of inflammation. These studies demonstrate a significant, dose-dependent reduction in inflammatory responses, establishing tomatine as a compound of interest for further preclinical development.

Key In Vivo Models and Findings

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Tomatine has been shown to significantly inhibit paw edema in rats when administered through various routes.[6][7] The effect is dose-dependent and sustained, with a 10 mg/kg intramuscular dose showing inhibitory effects for more than 24 hours.[7] Notably, the anti-inflammatory effect was more pronounced in adrenalectomized rats, suggesting a mechanism that is not entirely dependent on the adrenal glands.[6][7]

Granulation Tissue Formation: In a model of chronic inflammation using subcutaneous implantation of carrageenan-impregnated cotton pellets, tomatine significantly inhibited the formation of granulation tissue, a hallmark of the proliferative phase of inflammation.[6][7]

Vascular Permeability: Tomatine has also been shown to reduce inflammation-induced increases in vascular permeability. In mice, a 10 mg/kg subcutaneous dose significantly decreased the leakage of protein-bound dye into the peritoneal cavity following an inflammatory challenge.[6][7]

Summary of In Vivo Quantitative Data

| Model | Species | Tomatine Dose & Route | Key Finding | Citation |

| Carrageenan-Induced Paw Edema | Intact Rats | 1-10 mg/kg (Intramuscular) | Significant, dose-dependent inhibition of edema. | [6][7] |

| Intact Rats | 15-30 mg/kg (Oral) | Significant, dose-dependent inhibition of edema. | [6][7] | |

| Adrenalectomized Rats | 0.5-10 mg/kg (Intramuscular) | Greater inhibition compared to intact animals. | [6][7] | |

| Granulation Tissue Formation | Intact Rats | 5 & 10 mg/kg (Subcutaneous, 7 days) | Significant, dose-dependent inhibition. | [6][7] |

| Acetic Acid-Induced Vascular Permeability | Intact Mice | 10 mg/kg (Subcutaneous) | Significantly decreased dye leakage. | [6][7] |

In Vitro Anti-inflammatory Mechanisms

In vitro studies using cell-based models, particularly lipopolysaccharide (LPS)-stimulated macrophages, have been instrumental in elucidating the molecular mechanisms underlying tomatine's anti-inflammatory effects. These studies pinpoint the modulation of key signaling pathways that orchestrate the inflammatory response.

Inhibition of Pro-inflammatory Mediators

Tomatine and its aglycone, tomatidine, have been shown to suppress the expression and production of critical pro-inflammatory mediators. In LPS-activated macrophages, α-tomatine significantly inhibits the production of pro-inflammatory cytokines.[5] Similarly, tomatidine has been reported to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of nitric oxide and prostaglandins, respectively.[8]

Modulation of Key Signaling Pathways

The anti-inflammatory activity of tomatine is largely attributed to its ability to interfere with upstream signaling cascades that control the expression of inflammatory genes.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Research shows that α-tomatine attenuates the LPS-mediated nuclear translocation of the NF-κB p65 subunit, effectively blocking this pro-inflammatory signaling.[5][9]

The Mitogen-Activated Protein Kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Studies have demonstrated that α-tomatine can attenuate the LPS-mediated phosphorylation of ERK1/2 and JNK.[5][8][9] By inhibiting these kinases, tomatine prevents the activation of downstream transcription factors like AP-1, further contributing to the suppression of inflammatory gene expression.

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[10][11] Its activation typically requires two signals: a priming signal, often mediated by NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, nigericin) that triggers the assembly of the complex.[10][12] While direct inhibition of the NLRP3 inflammasome by tomatine has not been explicitly demonstrated, its known inhibitory effect on the NF-κB (priming) pathway suggests it could indirectly attenuate inflammasome activation. This remains a compelling area for future investigation.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory effects of tomatine.

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the standard procedure for inducing and measuring acute inflammation in a rodent model.

Materials:

-

Male Sprague-Dawley rats (180-220g)

-

Lambda carrageenan (1% w/v in sterile 0.9% saline)

-

This compound (dissolved in appropriate vehicle)

-

Positive control: Indomethacin (5 mg/kg)

-

Plethysmometer

-

Syringes (1 mL) with 27-gauge needles

Procedure:

-

Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Tomatine (various doses), Positive Control.

-

Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).

-

Compound Administration: Administer this compound, vehicle, or indomethacin via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[13][14]

-

Post-Induction Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

-

Data Analysis:

-

Calculate the edema volume (ΔV) at each time point: ΔV = Vₜ - V₀.

-

Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100.

-

Analysis of Inflammatory Markers in LPS-Stimulated Macrophages

This protocol details the in vitro assessment of tomatine's effect on inflammatory signaling and cytokine production.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound (dissolved in DMSO, then diluted in media).

-

Reagents for analysis: ELISA kits (for TNF-α, IL-6), cell lysis buffer, antibodies for Western blot (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin).

Procedure:

-

Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells and incubate for the desired time (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein, 15-60 minutes for signaling protein phosphorylation).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Cell Lysate: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

-

Analysis:

-

ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.

-

Western Blot: Determine the protein concentration of the cell lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total signaling proteins (e.g., p-ERK, ERK, p-p65). Use a loading control like β-actin to ensure equal protein loading.

-

Structure-Activity Relationship: Tomatine vs. Tomatidine

Tomatidine is the aglycone of tomatine, meaning it is the core steroidal structure without the tetrasaccharide sugar moiety. Comparative studies have shown that tomatidine is significantly less effective than tomatine in the in vivo carrageenan paw edema and vascular permeability assays, failing to show significant activity at doses of 10-20 mg/kg.[6][7] This suggests that the glycoside portion of the tomatine molecule is crucial for its potent in vivo anti-inflammatory effects, possibly by influencing its bioavailability, solubility, or interaction with molecular targets. However, other studies have shown that tomatidine itself can inhibit NF-κB and JNK pathways in vitro, indicating it retains some intrinsic anti-inflammatory activity.[8][15]

Conclusion and Future Directions

This compound has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action involves the potent suppression of key pro-inflammatory signaling pathways, namely NF-κB and MAPK. The quantitative data from in vivo studies underscore its potential as a therapeutic candidate.

Future research should focus on several key areas:

-

Expanded Mechanistic Studies: Investigate the effect of tomatine on other inflammatory platforms, such as the NLRP3 inflammasome, to build a more complete picture of its mechanism.

-

Pharmacokinetics and Safety: Conduct thorough pharmacokinetic, pharmacodynamic, and toxicology studies to establish a comprehensive safety profile and guide dose selection for further trials.

-

Chronic Inflammation Models: Evaluate the efficacy of tomatine in more complex, chronic models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease) to assess its therapeutic potential for long-term conditions.

-

Bioavailability and Formulation: Explore novel formulation strategies to potentially enhance the oral bioavailability and therapeutic efficacy of tomatine.

References

- 1. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tomatine - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Alpha-Tomatine Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory activity of the steroid alkaloid glycoside, tomatine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of the steroid alkaloid glycoside, toatine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]